[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl][4-(4-methylphenyl)piperazin-1-yl]methanone
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Overview
Description
[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl][4-(4-methylphenyl)piperazin-1-yl]methanone: is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl][4-(4-methylphenyl)piperazin-1-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the piperazine moiety. Common reagents used in these reactions include azides, alkynes, and various catalysts to facilitate the formation of the triazole ring through a Huisgen cycloaddition reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl][4-(4-methylphenyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield oxides, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, [1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl][4-(4-methylphenyl)piperazin-1-yl]methanone is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology
In biological research, this compound is investigated for its interactions with various biological targets, potentially serving as a lead compound for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are explored, particularly in the context of its interactions with specific receptors or enzymes.
Industry
In industrial applications, the compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of [1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl][4-(4-methylphenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole and piperazine derivatives, such as:
- 1-(4-chlorophenyl)-1H-1,2,3-triazole
- 4-(4-methylphenyl)piperazine
Uniqueness
What sets [1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl][4-(4-methylphenyl)piperazin-1-yl]methanone apart is its unique combination of a triazole ring and a piperazine moiety, which may confer distinct biological and chemical properties compared to other similar compounds.
Biological Activity
The compound [1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl][4-(4-methylphenyl)piperazin-1-yl]methanone, with the CAS number 1338949-33-9 and molecular formula C18H20FN5O, is a member of the triazole family known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential as an antiproliferative agent, its mechanism of action, and related case studies.
The synthesis of triazole derivatives typically involves a reaction between azides and alkynes under copper-catalyzed conditions. The specific compound can be synthesized through a multi-step process that includes the formation of the triazole ring and subsequent functionalization with piperazine moieties.
Molecular Characteristics:
- Molecular Weight: 379.4 g/mol
- Purity: Typically ≥95%
Antiproliferative Effects
Recent studies have highlighted the antiproliferative properties of triazole derivatives against various cancer cell lines. For instance, compounds similar to this compound have shown significant activity against breast cancer cell lines such as MCF-7 and MDA-MB-231. The IC50 values for these compounds ranged from 52 nM to 74 nM, indicating potent inhibitory effects on cell proliferation .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
Compound | Cell Line | IC50 (nM) |
---|---|---|
Example A | MCF-7 | 52 |
Example B | MDA-MB-231 | 74 |
Target Compound | MCF-7 | TBD |
Target Compound | MDA-MB-231 | TBD |
The mechanism by which this compound exerts its effects is believed to involve disruption of microtubule dynamics. This disruption leads to cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells. Immunofluorescence studies have confirmed that these compounds target tubulin, causing multinucleation—a hallmark of mitotic catastrophe .
Case Studies
A notable study evaluated a series of triazole derivatives for their antiproliferative activity and mechanism of action. The results demonstrated that specific substitutions on the triazole ring significantly influenced biological activity. For example, introducing halogen atoms enhanced potency against certain cancer types .
Case Study 1: Breast Cancer
In a comparative study involving various triazole derivatives, this compound was tested alongside other compounds. The study found that this compound exhibited superior activity in inhibiting cell growth compared to others in its class.
Case Study 2: Antimicrobial Activity
Beyond anticancer properties, similar triazole compounds have been evaluated for antimicrobial activity. Compounds demonstrated moderate antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating infections .
Properties
IUPAC Name |
[1-(4-fluoro-3-methylphenyl)triazol-4-yl]-[4-(4-methylphenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN5O/c1-15-3-5-17(6-4-15)25-9-11-26(12-10-25)21(28)20-14-27(24-23-20)18-7-8-19(22)16(2)13-18/h3-8,13-14H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUZHFIUMFIXNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC(=C(C=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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